5-Methyl-2'-o-methylcytidine is a modified nucleoside that is not directly discussed in the provided papers; however, the papers do provide valuable information on closely related compounds, such as 5-aza-2'-deoxycytidine and 5-azacytidine, which are analogs of cytidine modified at the 5 position. These compounds have been extensively studied due to their ability to inhibit DNA methylation, a key epigenetic modification that regulates gene expression. The inhibition of DNA methylation by these analogs has significant implications for cancer therapy, as it can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant methylation patterns125.
The most notable application of 5-aza-2'-deoxycytidine is in the field of cancer therapy. By inhibiting DNA methylation, this compound can reactivate tumor suppressor genes that have been silenced in cancer cells, providing a potential treatment strategy for various malignancies125. Clinical use has shown promise in the treatment of hematological malignancies, such as leukemia, where these agents can induce differentiation and apoptosis of cancer cells24. Moreover, the ability of 5-aza-2'-deoxycytidine to reduce tumor multiplicity has been demonstrated in animal models, such as the Min mouse strain, which is predisposed to intestinal tumors1.
In addition to its therapeutic applications, 5-aza-2'-deoxycytidine serves as a valuable tool in epigenetic research. It has been used to study the role of DNA methylation in gene regulation and to identify genes involved in differentiation pathways2. For instance, the expression of MyoD, a key gene in muscle differentiation, has been correlated with loss of methylation at specific genomic sites2.
The effects of 5-aza-2'-deoxycytidine on cell differentiation have implications for developmental biology. By inducing stable, heritable changes in the epigenetic landscape, this compound can initiate new developmental pathways in cultured cells, leading to the differentiation of muscle, adipocytes, and chondrocytes from mouse embryo fibroblasts2.
5-Methyl-2'-O-methylcytidine can be synthesized through chemical processes or derived from natural sources, primarily found in certain RNA species. Its classification falls under modified nucleic acids, which are essential for studying epigenetic modifications and developing therapeutic oligonucleotides.
The synthesis of 5-Methyl-2'-O-methylcytidine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent, and reaction time, to optimize yield and purity.
5-Methyl-2'-O-methylcytidine participates in various chemical reactions relevant to its function:
These reactions are crucial for its application in therapeutic oligonucleotides and epigenetic studies.
The mechanism of action of 5-Methyl-2'-O-methylcytidine primarily revolves around its role in modulating gene expression through epigenetic mechanisms:
These mechanisms underscore its importance in both basic research and clinical settings.
5-Methyl-2'-O-methylcytidine exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including PCR and RNA synthesis.
The applications of 5-Methyl-2'-O-methylcytidine are diverse and impactful:
5-Methyl-2'-O-methylcytidine (C₁₁H₁₇N₃O₅) is a doubly modified ribonucleoside derivative characterized by methyl substitutions at two distinct sites: the C5 position of the cytosine base and the 2'-oxygen of the ribose sugar [2] [6] [8]. Its systematic IUPAC name is 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidin-2-one, reflecting its stereochemical complexity [8]. The molecule exhibits fixed stereoisomerism due to the D-ribofuranose ring adopting the β-configuration at the glycosidic bond (linking N1 of cytosine to C1' of ribose) and the 2'-O-methyl group in the endo conformation [9]. This configuration ensures the sugar pucker (C3'-endo) optimizes base stacking and duplex stability in oligonucleotides [9].
The methyl group at C5 of cytosine lies perpendicular to the aromatic ring plane, enhancing hydrophobic interactions, while the 2'-O-methylation sterically hinders nucleophilic attack and reduces ribose flexibility. Nuclear magnetic resonance (NMR) studies confirm distinct chemical shifts for key protons: the 5-methyl protons resonate at δ ~1.8–2.0 ppm, and the 2'-O-methyl protons appear at δ ~3.3–3.5 ppm [8] [9]. X-ray crystallography reveals altered torsion angles (χ = -120° to -140°) compared to unmodified cytidine, influencing nucleic acid backbone geometry [9].
Table 1: Key Structural Features of 5-Methyl-2'-O-methylcytidine
Parameter | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₁₁H₁₇N₃O₅ | High-resolution MS [6] |
Glycosidic Bond Torsion (χ) | -125° to -140° (anti conformation) | X-ray crystallography [9] |
Sugar Pucker | C3'-endo (North conformation) | NMR [8] [9] |
5-Methyl Chemical Shift | δ 1.85–1.95 ppm (singlet) | ¹H NMR [8] |
2'-O-Methyl Chemical Shift | δ 3.35–3.45 ppm (singlet) | ¹H NMR [8] |
5-Methyl-2'-O-methylcytidine displays moderate aqueous solubility (≥5 mg/mL at 25°C), attributable to the hydrophilic hydroxyl groups at C3' and C5' counterbalanced by the hydrophobic 5-methylcytosine base and 2'-O-methyl moiety [6]. In organic solvents like dimethyl sulfoxide and acetonitrile, solubility exceeds 20 mg/mL, facilitating its use in oligonucleotide synthesis [4] [6].
The compound exhibits enhanced thermal and chemical stability compared to non-methylated cytidine derivatives. The 2'-O-methyl group sterically shields the adjacent glycosidic bond from acid-catalyzed hydrolysis, while the 5-methyl group slightly destabilizes the N-glycosidic linkage under alkaline conditions (pH >10) [4] [7]. Thermal degradation studies indicate decomposition onset at 210°C, with a major degradation pathway involving photohydration at C5-C6 followed by ring opening (quantum yield Φ = 1.8 × 10⁻³ at pH 7.5) [7]. This yields 3-amino-2-methylacrylamidine as the primary photoproduct, characterized by loss of the ribose moiety [7].
Stability is pH-dependent: maximal integrity occurs between pH 5.0–7.0, while extremes (pH <3 or >9) accelerate deamination or glycosidic cleavage [4] [6]. Lyophilized forms remain stable for years when stored at -20°C, whereas solutions degrade within weeks at room temperature due to oxidation at C5-C6 [4].
Table 2: Stability Parameters of 5-Methyl-2'-O-methylcytidine
Condition | Degradation Profile | Kinetics |
---|---|---|
Aqueous Solution (pH 7.0) | Slow deamination to thymidine analog | t₁/₂ > 30 days at 25°C [4] |
UV Exposure (254 nm) | Photohydration → ring opening → 3-amino-2-methylacrylamidine | Φ = 1.8 × 10⁻³ [7] |
Acidic (pH 3.0) | Glycosidic bond cleavage accelerated | t₁/₂ ≈ 48 hours at 80°C [7] |
Alkaline (pH 10.0) | 5-Methylcytosine deamination to thymine derivative | t₁/₂ ≈ 72 hours at 80°C [6] |
Thermal Decomposition | Carbon loss and fragmentation | Onset: 210°C [6] |
5-Methyl-2'-O-methylcytidine functionally and structurally diverges from related methylated nucleosides like 5-methylcytidine (m⁵C) and 5-hydroxymethylcytidine (hm⁵C). Key differences arise from methylation patterns and their biochemical impacts:
Table 3: Physicochemical Comparison of Methylated Cytidine Derivatives
Property | 5-Methyl-2'-O-methylcytidine | 5-Methylcytidine (m⁵C) | 5-Hydroxymethylcytidine (hm⁵C) |
---|---|---|---|
Molecular Weight | 271.27 g/mol [8] | 257.25 g/mol [6] | 273.24 g/mol [4] |
log P (Octanol-Water) | -1.2 [9] | -1.7 [6] | -2.1 [4] |
Melting Point | 195–198°C (dec.) [6] | 215°C (dec.) [6] | 185°C (dec.) [4] |
Duplex ΔTₘ per Mod | +2.5°C [9] | +1.0°C [3] | +0.3°C [3] |
Nuclease Resistance | High [9] | Moderate [3] | Low [4] |
Biological Implications: Whereas m⁵C primarily functions in epigenetic regulation (e.g., tRNA stability, rRNA processing), and hm⁵C serves as an intermediate in active demethylation pathways, 5-methyl-2'-O-methylcytidine is predominantly synthetic. It is engineered into antisense oligonucleotides to augment target affinity and metabolic stability [9] [10]. Natural occurrences are rare and linked to specialized ribozymes or viral RNAs, not canonical epitranscriptomic machinery [3] [5].
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